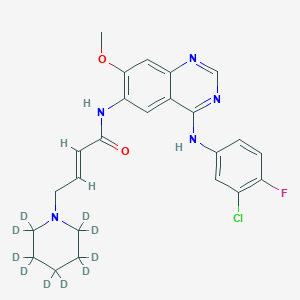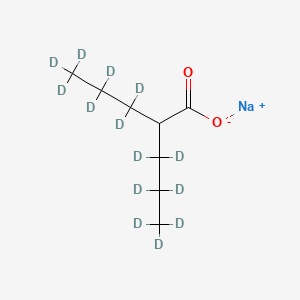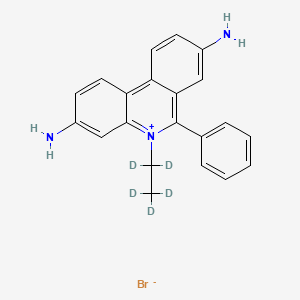
Ethidium-d5 Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethidium-d5 Bromide is a deuterated form of ethidium bromide, a well-known fluorescent dye used extensively in molecular biology laboratories. This compound is primarily used for the visualization of nucleic acids in gel electrophoresis. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethidium-d5 Bromide involves the incorporation of deuterium atoms into the ethidium bromide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Starting Material: The synthesis begins with the preparation of deuterated phenanthridine derivatives.
Deuteration: The phenanthridine derivatives are subjected to deuteration using deuterated reagents such as deuterated sulfuric acid or deuterated acetic acid.
Bromination: The deuterated phenanthridine is then brominated using bromine or a bromine-containing compound to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethidium-d5 Bromide undergoes several types of chemical reactions, including:
Intercalation: It intercalates between the base pairs of double-stranded DNA, which is the basis for its use as a fluorescent dye.
Oxidation and Reduction: It can undergo redox reactions, although these are less common in its typical applications.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Intercalation: This reaction typically occurs in aqueous solutions, often in the presence of a buffer to maintain pH.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The primary product of interest from these reactions is the intercalated complex of this compound with DNA. Other products depend on the specific reaction conditions and reagents used.
科学研究应用
Ethidium-d5 Bromide has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy due to its deuterium labeling, which provides clearer spectra.
Biology: Widely used in gel electrophoresis for the visualization of DNA and RNA.
Medicine: Investigated for its potential use in detecting and treating certain types of infections and diseases.
Industry: Used in the production of diagnostic kits and research tools.
作用机制
Ethidium-d5 Bromide exerts its effects primarily through intercalation into DNA. This process involves the insertion of the ethidium molecule between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical properties, such as increased fluorescence. The molecular targets are the base pairs of the DNA, and the pathways involved include the unwinding and stabilization of the DNA helix.
相似化合物的比较
Similar Compounds
Ethidium Bromide: The non-deuterated form, widely used for similar applications.
Propidium Iodide: Another intercalating dye used for staining nucleic acids.
Acridine Orange: A dye that also intercalates into DNA and is used for similar purposes.
Uniqueness
Ethidium-d5 Bromide is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of spectral clarity and resolution, making it a valuable tool in analytical chemistry.
属性
分子式 |
C21H20BrN3 |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |
InChI 键 |
ZMMJGEGLRURXTF-LUIAAVAXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
规范 SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


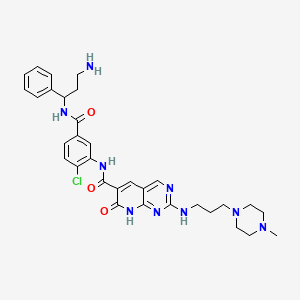
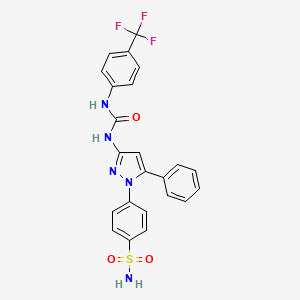

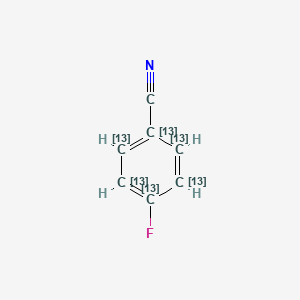

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
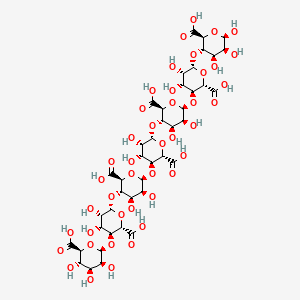
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)

